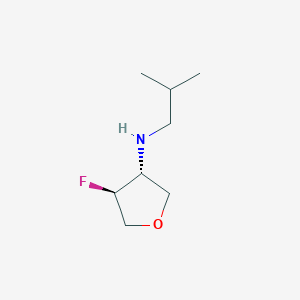
5-Bromo-3-fluoro-2-isobutoxybenzaldehyde
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-isobutoxybenzaldehyde is a multifaceted organic compound characterized by the presence of bromo, fluoro, and isobutoxy functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-isobutoxybenzaldehyde typically involves the halogenation of benzene derivatives followed by subsequent functional group modifications. One common approach is the bromination of 3-fluoro-2-isobutoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions require careful control of temperature and reaction time to ensure selective halogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-fluoro-2-isobutoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation: 5-Bromo-3-fluoro-2-isobutoxybenzoic acid.
Reduction: 5-Bromo-3-fluoro-2-isobutoxybenzyl alcohol or amine derivatives.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, 5-Bromo-3-fluoro-2-isobutoxybenzaldehyde serves as a versatile intermediate for the synthesis of complex molecules. Its unique functional groups make it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in constructing carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound can be utilized in the development of pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which 5-Bromo-3-fluoro-2-isobutoxybenzaldehyde exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-3-fluorosalicylaldehyde
5-Bromo-2-fluorobenzaldehyde
3-Fluoro-2-isobutoxybenzaldehyde
Uniqueness: 5-Bromo-3-fluoro-2-isobutoxybenzaldehyde stands out due to its combination of bromo, fluoro, and isobutoxy groups, which provide unique reactivity and potential applications compared to its similar counterparts. Its structural diversity allows for a broader range of chemical transformations and biological activities.
Eigenschaften
IUPAC Name |
5-bromo-3-fluoro-2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-7(2)6-15-11-8(5-14)3-9(12)4-10(11)13/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSNCJSBFCALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485805.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485806.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-4-methoxyaniline](/img/structure/B1485807.png)


![(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine](/img/structure/B1485814.png)
![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485819.png)
![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)
![Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1485821.png)
